molecular formula C18H17ClFNOS B1327182 2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-55-8

2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1327182
CAS No.: 898763-55-8
M. Wt: 349.9 g/mol
InChI Key: LVOVWRYMDHDWFL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone (CAS 898763-55-8) is a benzophenone derivative featuring a chloro substituent at the 2-position, a fluoro group at the 4-position, and a thiomorpholinomethyl group at the 3'-position of the benzophenone backbone. Its molecular formula is approximately C₁₈H₁₆ClFNOS, with a molecular weight of ~348.5 g/mol (calculated). This compound belongs to a class of photoactive molecules, leveraging the benzophenone core’s ability to generate radicals under UV light, which is critical in polymer crosslinking and surface-attachment applications .

Applications The compound’s photo-initiation properties make it valuable in spatially resolved crosslinking for organogel synthesis and surface functionalization.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-17-11-15(20)4-5-16(17)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOVWRYMDHDWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643385
Record name (2-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-55-8
Record name (2-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3-thiomorpholinomethyl benzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a photoinitiator in polymer chemistry

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent Positions Key Properties/Applications Availability
Benzophenone (BP) 119-61-9 None (parent structure) UV initiator (λmax ~340 nm) Widely available
3-Chloro-3'-thiomorpholinomethyl benzophenone 898763-03-6 Cl (3), thiomorpholinomethyl (3') Enhanced solubility; moderate radical stability Discontinued
4-Chloro-2-fluoro-4'-thiomorpholinomethyl BP 898783-08-9 Cl (4), F (2), thiomorpholinomethyl Potential for lower activation energy Limited
2-Chloro-4-fluoro-3'-thiomorpholinomethyl BP 898763-55-8 Cl (2), F (4), thiomorpholinomethyl Balanced solubility and radical yield Discontinued
2,3-Dichloro-2'-piperidinomethyl benzophenone 898773-65-4 Cl (2,3), piperidinomethyl (2') Steric hindrance reduces crosslinking efficiency Research-grade

Key Findings from Comparative Studies

Photo-Initiation Efficiency: BP activates at ~340 nm, while chloro/fluoro-substituted derivatives require lower wavelengths due to electron-withdrawing effects. The target compound’s dual chloro/fluoro substituents may shift λmax to ~320–330 nm, improving compatibility with UV-A light sources compared to BP . Thiomorpholinomethyl-substituted analogs (e.g., CAS 898763-03-6) exhibit higher solubility in polar solvents (e.g., DMSO, THF) than BP, enhancing their utility in hydrogel synthesis .

Toxicological Considerations: No specific toxicology data exists for the target compound. However, structurally related benzophenones (e.g., BP) are associated with skin irritation and environmental persistence, necessitating caution in handling .

Biological Activity

2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3-thiomorpholinomethyl benzene in the presence of a base such as triethylamine. The reaction conditions are optimized for high yield and purity, often utilizing column chromatography for purification. The presence of both chlorine and fluorine atoms in its structure contributes to its unique chemical reactivity and potential biological activities .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It has been shown to act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets vary depending on the application, but preliminary studies suggest significant interactions that could lead to antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and prostate cancer cells. The compound's IC50 values indicate significant cytotoxicity, with results suggesting that it may induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-78.47Induction of apoptosis
PC-315.9Cell cycle arrest
OVCAR-428.7Inhibition of proliferation

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Properties : In a comparative study against established anticancer drugs, this compound exhibited superior inhibition rates in MCF-7 cells over a 72-hour incubation period, indicating its promise for further development in cancer therapeutics .

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